
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
描述
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of antibiotics and other pharmaceutical agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl anthranilate with ethyl acetoacetate under acidic conditions to form the quinoline ring. This is followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings .
化学反应分析
Types of Reactions: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Antibacterial Activity
Research indicates that derivatives of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. A patent (US4822801A) outlines a series of compounds derived from this structure that have shown effectiveness against various bacterial strains. The synthesis involves multiple steps, starting with the treatment of specific precursors to yield the desired quinoline derivatives, which are then tested for their antibacterial efficacy .
Cystic Fibrosis Treatment
A notable application of this compound is its potential as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. A study highlighted the discovery of a compound related to this class that was effective in enhancing CFTR function in cells expressing the F508del-CFTR mutation. This finding suggests that derivatives of this compound could be explored further as therapeutic agents for cystic fibrosis .
Neuroprotective Properties
Recent studies have investigated the neuroprotective effects of compounds derived from this compound. For instance, esters of kynurenic acid have been reacted with cyclic amino acids to produce novel alkoxymethylated products that show promise in neuroprotection. This application highlights the compound's versatility and potential in addressing neurodegenerative diseases .
Structure-Activity Relationship Studies
The structure of this compound allows for extensive modifications that can lead to varying biological activities. Research has shown that altering substituents on the quinoline nucleus can significantly affect the binding affinity and selectivity for biological targets. For example, studies on different N-substituted derivatives have revealed how slight changes can lead to marked differences in pharmacological profiles .
Summary Table of Applications
作用机制
The mechanism of action of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other quinolone antibiotics .
相似化合物的比较
Nalidixic Acid: Another quinolone derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid at the 3-position make it a versatile intermediate for further chemical modifications .
生物活性
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound within the quinolone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The structure of this compound features a quinoline backbone with a carboxylic acid group at the 3-position and an ethyl group at the 1-position. The synthesis typically involves multi-step reactions starting from simple precursors, which can be modified to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound derivatives. For instance, one study reported that derivatives with modifications at the C-8 position exhibited enhanced antiproliferative activity against ovarian cancer cell lines (SKOV-3), with a GI50 value of 13.14 μM. This compound showed a CC50 value of 53.50 μM against normal fibroblast cells (Wi-38), indicating selective toxicity towards cancer cells .
Table 1: Anticancer Activity of 1-Ethyl-4-oxo-1,4-dihydroquinoline Derivatives
Compound | Cell Line | GI50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
Derivative A | SKOV-3 | 13.14 | 53.50 | 4.07 |
Derivative B | HeLa | 5.18 | Not reported | Not applicable |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Table 2: Antimicrobial Activity of 1-Ethyl Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Derivative C | Staphylococcus aureus | 1 |
Derivative D | Escherichia coli | 4.1 |
Derivative E | Klebsiella pneumoniae | >100 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that these compounds may act by inhibiting key enzymes involved in DNA replication and repair processes, such as topoisomerase II, which is crucial for cancer cell proliferation . Additionally, their antibacterial effects may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Ovarian Cancer Model : In a xenograft model using SKOV-3 cells implanted in mice, treatment with a derivative of 1-Ethyl-4-oxo-1,4-dihydroquinoline resulted in significant tumor regression compared to control groups treated with saline or standard chemotherapy agents .
- Antimicrobial Efficacy : In vivo studies demonstrated that derivatives administered to mice infected with E. coli showed improved survival rates compared to untreated controls, suggesting potential for therapeutic applications in bacterial infections .
常见问题
Basic Research Questions
Q. What are the critical steps for synthesizing 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives with high purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by alkylation at the N1 position. For instance, ethyl ester intermediates (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are hydrolyzed under basic conditions to yield the carboxylic acid derivative . Purification via recrystallization or column chromatography is essential, with purity verification using HPLC (>95% purity as per ).
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at N1 and oxo group at C4) .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in studies on ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate .
- IR spectroscopy : Validates carbonyl (C=O) and carboxylic acid (COOH) functional groups .
Advanced Research Questions
Q. How can substitution patterns at N1 and C7/C8 positions enhance antibacterial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate:
- N1 substituents : Cyclopropyl (e.g., 1-cyclopropyl derivatives in ) improves Gram-negative activity by enhancing membrane penetration. Ethyl groups may balance solubility and potency .
- C6/C8 fluorination : Fluorine at C6/C8 (e.g., 6,8-difluoro derivatives in ) increases DNA gyrase inhibition .
- C7 modifications : Piperazinyl or aminopyrrolidinyl groups ( ) enhance pharmacokinetics but require optimization to avoid toxicity .
Q. What strategies resolve contradictions in MIC values across studies for quinolone derivatives?
- Methodological Answer :
- Standardize assay conditions : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols .
- Control substituent effects : Compare analogs with identical substituents (e.g., 1-ethyl vs. 1-cyclopropyl) to isolate positional impacts .
- Validate via time-kill assays : Discrepancies in static (MIC) vs. dynamic (bactericidal) activity may arise from differences in bacterial growth phases .
Q. How can solubility challenges in ethyl ester precursors be mitigated during synthesis?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for intermediates like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
- Temperature control : Hydrolysis at 60–80°C prevents degradation while ensuring complete conversion to the carboxylic acid .
- Salt formation : Sodium or potassium salts of the final product improve aqueous solubility for biological testing .
Analytical and Pharmacological Questions
Q. What methodologies assess purity in complex mixtures containing this compound?
- Methodological Answer :
- HPLC with UV detection : Uses C18 columns and gradients of acetonitrile/water (+0.1% TFA) for resolution of closely related impurities (e.g., 1-methyl or 1-cyclopropyl analogs) .
- LC-MS : Identifies hydrolyzed or dimerized byproducts (e.g., m/z 349.81 for the parent ion in ).
Q. Which in vitro models best evaluate bactericidal kinetics?
- Methodological Answer :
- Time-kill assays : Measure log CFU reduction over 24 hours against S. aureus or P. aeruginosa .
- Post-antibiotic effect (PAE) : Determines persistent suppression of bacterial growth after drug removal, critical for dosing regimens .
Q. Data Contradiction Analysis
Q. Why do some studies report conflicting data on DNA gyrase inhibition?
属性
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJADLCFCHIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364167 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23789-88-0 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。